4-Acetamido-3-hydroxybiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetamido-3-hydroxybiphenyl (AHB) is a synthetic compound that belongs to the class of biphenyl derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science. AHB is a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 4-Acetamido-3-hydroxybiphenyl is not fully understood. However, studies have shown that 4-Acetamido-3-hydroxybiphenyl inhibits the activity of COX-2 by binding to its active site. This results in the inhibition of prostaglandin synthesis, which is responsible for inflammation and pain. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity by inhibiting viral replication.
Biochemische Und Physiologische Effekte
4-Acetamido-3-hydroxybiphenyl exhibits various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the activity of COX-2, which is responsible for inflammation and pain. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity against HIV and HSV. Additionally, 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-Acetamido-3-hydroxybiphenyl has several advantages for lab experiments, including its synthetic accessibility and versatility. 4-Acetamido-3-hydroxybiphenyl can be synthesized through various methods, making it readily available for research purposes. 4-Acetamido-3-hydroxybiphenyl is also a versatile compound that exhibits various biological activities, making it a promising candidate for drug discovery and development. However, 4-Acetamido-3-hydroxybiphenyl also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Acetamido-3-hydroxybiphenyl. One potential direction is the optimization of the synthesis method to improve the yield and purity of 4-Acetamido-3-hydroxybiphenyl. Another direction is the investigation of the mechanism of action of 4-Acetamido-3-hydroxybiphenyl to better understand its biological activities. Additionally, the development of 4-Acetamido-3-hydroxybiphenyl-based drugs for the treatment of inflammation, cancer, and viral infections is a promising direction for future research.
Synthesemethoden
4-Acetamido-3-hydroxybiphenyl can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and the Ullmann reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for the synthesis of 4-Acetamido-3-hydroxybiphenyl. This method involves the reaction of 4-bromoacetanilide with 3-hydroxybiphenyl in the presence of a palladium catalyst and a base.
Wissenschaftliche Forschungsanwendungen
4-Acetamido-3-hydroxybiphenyl has been extensively studied for its potential applications in medicinal chemistry. It exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 4-Acetamido-3-hydroxybiphenyl has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in inflammation and cancer. 4-Acetamido-3-hydroxybiphenyl also exhibits anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
CAS-Nummer |
13347-44-9 |
---|---|
Produktname |
4-Acetamido-3-hydroxybiphenyl |
Molekularformel |
C14H13NO2 |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-(2-hydroxy-4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c1-10(16)15-13-8-7-12(9-14(13)17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,15,16) |
InChI-Schlüssel |
USYQPRSFXFKSHI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)O |
Andere CAS-Nummern |
4463-22-3 |
Synonyme |
N-(3-Hydroxy(1,1'-biphenyl)-4-yl)acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.